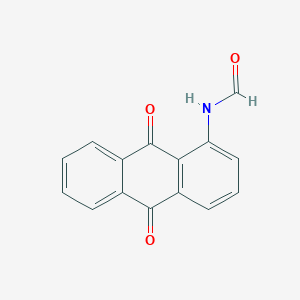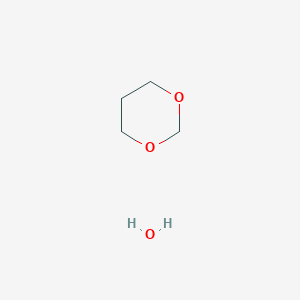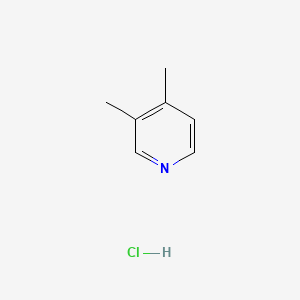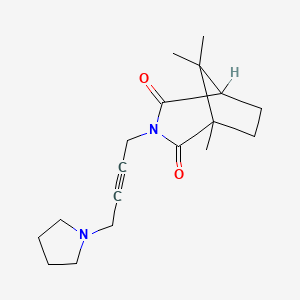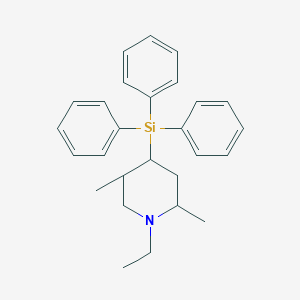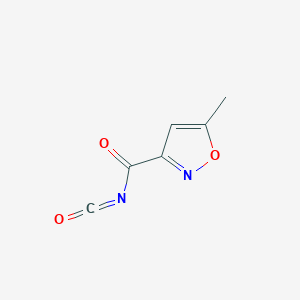
copper(1+);2H-furan-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);2H-furan-2-ide is a coordination compound where copper is in the +1 oxidation state and is coordinated with the 2H-furan-2-ide ligand
准备方法
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);2H-furan-2-ide typically involves the reaction of copper(I) salts with furan derivatives. One common method is the reaction of copper(I) chloride with 2H-furan-2-ide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of copper(I) to copper(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Copper(1+);2H-furan-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the furan ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Copper(II) complexes with various ligands.
Reduction: Copper metal or lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
科学研究应用
Copper(1+);2H-furan-2-ide has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cycloaddition reactions and coupling reactions.
Materials Science: The compound is explored for its potential in creating conductive materials and as a component in electronic devices.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent and its role in drug delivery systems.
Environmental Chemistry: It is studied for its ability to degrade environmental pollutants through catalytic processes.
作用机制
The mechanism of action of copper(1+);2H-furan-2-ide involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox changes, which are crucial for its catalytic activity. The furan ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity.
相似化合物的比较
Similar Compounds
Copper(1+);2H-thiophene-2-ide: Similar structure but with a sulfur atom instead of oxygen.
Copper(1+);2H-pyrrole-2-ide: Contains a nitrogen atom in the ring.
Copper(1+);benzene-1,2-diol: A copper complex with a diol ligand.
Uniqueness
Copper(1+);2H-furan-2-ide is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties compared to sulfur or nitrogen-containing analogs. This difference in electronic properties can lead to variations in reactivity and selectivity in catalytic processes.
属性
CAS 编号 |
39838-95-4 |
|---|---|
分子式 |
C4H3CuO |
分子量 |
130.61 g/mol |
IUPAC 名称 |
copper(1+);2H-furan-2-ide |
InChI |
InChI=1S/C4H3O.Cu/c1-2-4-5-3-1;/h1-3H;/q-1;+1 |
InChI 键 |
SXGKLHYQQVGNAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CO[C-]=C1.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


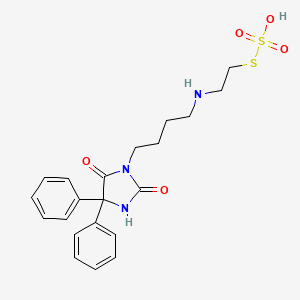
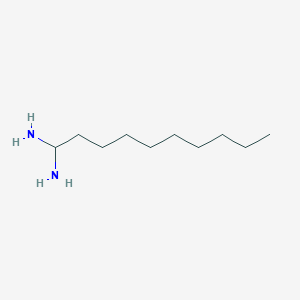
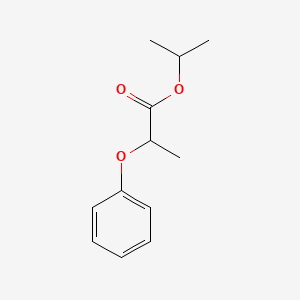
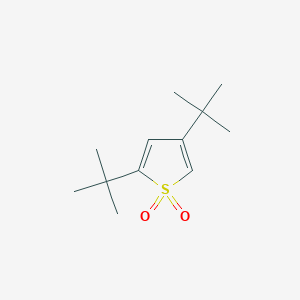
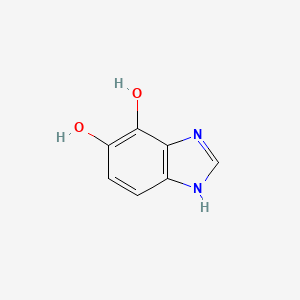
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
